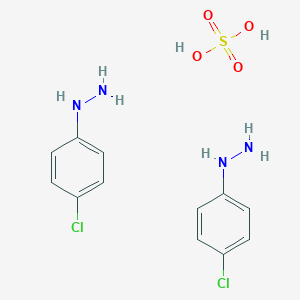

Hydrazine, (4-chlorophenyl)-, sulfate (2:1)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of transition metal sulfates containing hydrazine, including (4-chlorophenyl)-, has been achieved through hydrothermal methods. Such syntheses yield compounds with intriguing crystal structures and magnetic properties, exploring the antiferromagnetic coupling between metal ions influenced by their crystal structures and single-ion anisotropy (Jia et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds involving (4-chlorophenyl)-hydrazine and its derivatives has been extensively studied, revealing complex crystallographic characteristics. These studies have highlighted the formation of dimers linked by intermolecular hydrogen bonds, showcasing the structural diversity and complexity of these compounds (Zou Xia, 2001).

Chemical Reactions and Properties

Chemical reactions involving (4-chlorophenyl)-hydrazine sulfate exhibit a wide range of functionalities and applications. For instance, the conversion of arylalkylketones into dichloroalkenes demonstrates the reactive versatility of hydrazine derivatives. This reactivity is pivotal for synthesizing high-performance materials and exploring new chemical pathways (Nenajdenko et al., 2005).

Physical Properties Analysis

The physical properties of (4-chlorophenyl)-hydrazine sulfate derivatives, such as their magnetic properties, have been a focal point of research. Studies on transition metal sulfates containing hydrazine have shown that these compounds exhibit antiferromagnetic ordering behavior at low temperatures, emphasizing the importance of understanding their magnetic and physical properties (Wang Yan-jun et al., 2013).

Chemical Properties Analysis

The chemical properties of (4-chlorophenyl)-hydrazine sulfate derivatives are characterized by their reaction mechanisms and product formations. Research into the nucleophilic substitution reactions of 2,4-dinitrobenzene derivatives with hydrazine has shed light on the effects of leaving groups and solvents on reaction outcomes, providing insights into the chemical behavior of these compounds (Ibrahim et al., 2013).

Applications De Recherche Scientifique

-

Pharmaceutical Research

- Summary of Application : Hydrazine derivatives, such as pyrazolines, are known for their diverse pharmacological effects . They are present in various marketed pharmacological agents of different categories such as crizotinib (a tyrosine kinase inhibitor), cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), and others .

- Methods of Application : Pyrazoline derivatives can be prepared by several synthesis strategies. Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .

- Results or Outcomes : The pyrazoline moiety is present in various marketed molecules with a wide range of uses, which has established its importance in pharmaceutical and agricultural sectors, as well as in industry .

-

Synthesis of Anti-allergic Drugs

- Summary of Application : Hydrazine is used in the synthesis of anti-allergic drugs . The nucleophilic displacement of the methylthio group of certain compounds with hydrazine hydrate was carried out using ethanol as the solvent .

- Methods of Application : The synthesis involves the use of hydrazine hydrate and ethanol as the solvent .

- Results or Outcomes : The process results in the formation of compounds like 3-(3-chlorophenyl)2-hydrazinyl-quinazolin-4(3 H)-one .

-

Antileishmanial and Antimalarial Research

- Summary of Application : Pyrazole-bearing compounds, which can be synthesized using hydrazine, are known for their potent antileishmanial and antimalarial activities .

- Methods of Application : The synthesis involves the coupling of hydrazine with pyrazoles .

- Results or Outcomes : The synthesized compounds have shown promising antileishmanial and antimalarial activities .

-

Biological Potential of Indole Derivatives

- Summary of Application : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

- Methods of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Synthesis of Pyrazole Derivatives

- Summary of Application : Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized .

- Methods of Application : The synthesis involves the coupling of hydrazine with pyrazoles .

- Results or Outcomes : The synthesized pyrazole derivatives (9–15) were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively. The result revealed that compound 13 displayed superior antipromastigote activity .

-

Synthesis of Pyrazoline Derivatives

- Summary of Application : A novel series of pyrazoline derivatives incorporated with 3,4-methylenedioxybenzene scaffold were synthesized .

- Methods of Application : The synthesis involves reacting chalcones with hydrazine hydrate .

- Results or Outcomes : The synthesized pyrazoline derivatives were incorporated with 3,4-methylenedioxybenzene scaffold .

-

Synthesis of Benzodioxole Derivatives

- Summary of Application : A novel series of pyrazoline derivatives incorporated with 3,4-methylenedioxybenzene scaffold were synthesized .

- Methods of Application : The synthesis involves reacting chalcones with hydrazine hydrate .

- Results or Outcomes : The synthesized pyrazoline derivatives were incorporated with 3,4-methylenedioxybenzene scaffold .

-

Synthesis of Antiviral Agents

- Summary of Application : Indole derivatives have been used in the synthesis of antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods of Application : The synthesis involves the use of indole derivatives .

- Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

-

Synthesis of Antimicrobial Agents

- Summary of Application : Indole derivatives have been used in the synthesis of antimicrobial agents . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Methods of Application : The synthesis involves the use of indole derivatives .

- Results or Outcomes : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Safety And Hazards

Orientations Futures

Given the importance of the triazole scaffold, its synthesis has attracted much attention. This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . Therefore, the development of new hydrazide–hydrazones as potential antimicrobial agents is a promising future direction .

Propriétés

IUPAC Name |

(4-chlorophenyl)hydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7ClN2.H2O4S/c2*7-5-1-3-6(9-8)4-2-5;1-5(2,3)4/h2*1-4,9H,8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHGNSPTNVPHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Cl.C1=CC(=CC=C1NN)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1073-69-4 (Parent) | |

| Record name | Hydrazine, (4-chlorophenyl)-, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014581216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8065791 | |

| Record name | Hydrazine, (4-chlorophenyl)-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazine, (4-chlorophenyl)-, sulfate (2:1) | |

CAS RN |

14581-21-6 | |

| Record name | Hydrazine, (4-chlorophenyl)-, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014581216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (4-chlorophenyl)-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (4-chlorophenyl)-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)hydrazinium sulphate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol](/img/structure/B80577.png)

![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)